N-(2-Thienylcarbonyl)leucine hydrochloride
Description
N-(2-Thienylcarbonyl)leucine hydrochloride is a synthetic leucine derivative in which the amino group of L-leucine is acylated with a 2-thienylcarbonyl moiety, forming a stable amide bond, and subsequently converted to its hydrochloride salt. This modification introduces a thiophene-based aromatic system, which may enhance its solubility and reactivity in biochemical applications. The thienyl group’s electron-rich aromatic system could influence binding interactions in biological systems, distinguishing it from other leucine derivatives with bulkier or fluorescent substituents.
Properties
IUPAC Name |
4-methyl-2-(thiophene-2-carbonylamino)pentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S.ClH/c1-7(2)6-8(11(14)15)12-10(13)9-4-3-5-16-9;/h3-5,7-8H,6H2,1-2H3,(H,12,13)(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAZYCIOCOJYPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC=CS1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-Thienylcarbonyl)leucine hydrochloride typically involves the reaction of 2-thiophenecarbonyl chloride with leucine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include maintaining a controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods: : Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The thiophene-2-carbonyl-leucine amide bond undergoes acid-catalyzed hydrolysis, a key reaction for deprotection in synthetic workflows.
Mechanism and Conditions
-
Acidic Hydrolysis (pH 0–3):
Density functional theory (DFT) studies on analogous N-(o-carboxybenzoyl)-l-amino acids reveal a concerted mechanism where water acts as both catalyst and reactant . The reaction proceeds via a six-membered transition state, with protonation at the amide oxygen lowering the activation energy (ΔG‡ ≈ 25–30 kJ/mol in solution) . -
Kinetics:
Hydrolysis rates increase significantly under strongly acidic conditions due to stabilization of the transition state by protonation .
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Optimal pH Range | 0–3 | Aqueous HCl | |
| Activation Energy (ΔG‡) | ~25–30 kJ/mol | B3LYP/6-311G(d,p) | |
| Primary Products | Leucine, 2-Thiophenecarboxylic Acid | Room Temperature |
Reactivity at the Thiophene Ring
The thiophene moiety may undergo electrophilic aromatic substitution (EAS), though direct experimental data for this compound is limited.
Inferred Reactivity
-
Sulfonation/Nitration:
Thiophene’s electron-rich aromatic system typically reacts at the 5-position under electrophilic conditions (e.g., HNO₃/H₂SO₄) . -
Halogenation:
Bromination or chlorination likely occurs in nonpolar solvents (e.g., CCl₄) with Lewis acid catalysts .
Catalytic Hydrogenolysis
-
Conditions:
Hydrogen gas (H₂) with palladium-on-carbon (Pd/C) or rhodium catalysts selectively cleaves the amide bond without affecting aliphatic amino groups .
| Method | Efficiency | Selectivity | Source |
|---|---|---|---|
| H₂/Pd-C (1 atm, RT) | >90% | High for aromatic amides | |
| Zn/HCl | Moderate | Partial deprotection |
Salt Formation and Ion Exchange
The hydrochloride salt participates in ion-exchange reactions, particularly relevant in chromatography or buffer systems:
| Property | Value | Source |
|---|---|---|
| pKa (α-COOH) | ~2.4 (similar to leucine) | |
| pKa (α-NH₃⁺) | ~9.6 |
Thermal Decomposition
Thermogravimetric analysis (TGA) of related leucine derivatives suggests decomposition above 200°C, producing CO₂, NH₃, and thiophene derivatives .
Biochemical Interactions
While not a direct reaction, the compound’s structural similarity to N-acetyl-leucine suggests potential modulation of mTORC1 pathways or autophagy in biological systems .
Scientific Research Applications
Chemistry: : In chemistry, N-(2-Thienylcarbonyl)leucine hydrochloride is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions .
Biology: : In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biomolecules .
Medicine: : In medicine, this compound is investigated for its potential therapeutic applications, including its role as a drug candidate for treating various diseases .
Industry: : In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products .
Mechanism of Action
The mechanism of action of N-(2-Thienylcarbonyl)leucine hydrochloride involves its interaction with specific molecular targets and pathways within cells. It may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The 2-thienylcarbonyl group in the target compound and 1-(2-thienylcarbonyl)-3-piperidinamine hydrochloride () introduces a compact, sulfur-containing aromatic system, which may enhance solubility in polar solvents compared to the bulkier 2-naphthylamide group in Leucine 2-Naphthylamide Hydrochloride ().
- The coumarin moiety in L-Leucine 7-amido-4-methylcoumarin hydrochloride () enables fluorescence, making it suitable for enzymatic activity assays, a feature absent in thienyl- or naphthyl-substituted analogs.
Molecular Weight :
Backbone Diversity :
Functional and Application-Based Differences
- Enzymatic Substrates: L-Leucine 7-amido-4-methylcoumarin hydrochloride () is explicitly used as a fluorogenic substrate for leucine aminopeptidase, leveraging its coumarin group for optical detection. In contrast, the target compound’s thienyl group lacks intrinsic fluorescence, suggesting alternative applications (e.g., non-fluorescent probes or intermediates).
Hydrophobicity :
- The naphthyl group in increases hydrophobicity compared to thienyl or coumarin systems, which could influence partitioning in lipid bilayers or protein-binding interactions.
Biological Activity
N-(2-Thienylcarbonyl)leucine hydrochloride is a compound derived from leucine, an essential branched-chain amino acid. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Overview of Leucine and Its Derivatives
Leucine plays a pivotal role in protein synthesis and cellular metabolism. It activates the mechanistic target of rapamycin (mTOR) pathway, which regulates protein biosynthesis and cell growth . The addition of a thienylcarbonyl group to leucine alters its biological properties, potentially enhancing its pharmacological activity.
- mTOR Pathway Activation :
-
Transport Mechanisms :
- Changes in molecular structure can affect how compounds are transported into cells. For instance, acetylation of leucine switches its uptake from L-type amino acid transporters to organic anion transporters . Similar mechanisms may apply to this compound, potentially influencing its bioavailability.
- Protein Synthesis :
1. Muscle Protein Synthesis
- Effectiveness : Studies indicate that leucine supplementation increases protein synthesis in various tissues such as skeletal muscle, liver, and adipose tissue . this compound could be investigated for its potential to enhance these effects further.
2. Cancer Research
- Dual Effects : Leucine has been shown to have both anti-cancer and pro-tumorigenic effects depending on the context . Research into this compound could reveal whether the thienylcarbonyl modification influences these outcomes.
3. Neurological Implications
- Potential Neuroprotective Effects : Given that leucine is involved in neurotransmitter regulation and has been studied for neuroprotective properties, this compound may offer therapeutic benefits in neurological disorders .
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study A | Leucine enhances muscle protein synthesis via mTOR activation | Supports use in muscle recovery |
| Study B | Leucine exhibits dual roles in cancer progression | Highlights need for careful dosage |
| Study C | Acetylated leucine shows improved bioavailability | Suggests structural modifications can enhance efficacy |
Q & A
Q. How can thin-layer chromatography (TLC) be optimized to monitor the synthesis of N-(2-Thienylcarbonyl)leucine hydrochloride?
Methodological Answer: To monitor reaction progress, use TLC with a hexane:ethyl acetate (2:1 v/v) eluent system. Spot the starting material (e.g., N-(2,6-dimethylphenyl)chloroacetamide) and the reaction mixture on silica plates. After development, dry the plate and visualize under UV light (254 nm) to detect unreacted starting material and product spots. Retention factor (Rf) differences should be calculated to confirm product formation. Ensure consistent spotting volume and plate activation (e.g., heating at 110°C for 10 minutes) to improve resolution .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Follow these safety measures:
- Engineering controls: Use fume hoods or closed systems to minimize inhalation/exposure.
- Personal protective equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. For powder handling, use NIOSH-approved N95 respirators.
- Emergency measures: Install safety showers and eyewash stations nearby.
- Storage: Store in airtight containers in a cool, dry area, segregated from incompatible reagents (e.g., strong oxidizers). Document all handling procedures to comply with institutional safety guidelines .
Q. What are the key considerations for purifying this compound using reversed-phase high-performance liquid chromatography (RP-HPLC)?
Methodological Answer:
- Column selection: Use a C18 column with 5 µm particle size for optimal separation.
- Mobile phase: Start with a gradient of 0.1% trifluoroacetic acid (TFA) in water (solvent A) and acetonitrile (solvent B). Adjust the gradient (e.g., 5%–95% B over 20 minutes) based on compound hydrophobicity.
- Detection: Monitor at 220–280 nm for aromatic/thiophene moieties.
- Validation: Compare retention times with standards and confirm purity via mass spectrometry (MS) or nuclear magnetic resonance (NMR) post-purification .
Advanced Research Questions
Q. How does the structural modification of the 2-thienylcarbonyl group influence this compound’s interaction with mTORC1 signaling pathways?
Methodological Answer: The 2-thienylcarbonyl group mimics natural leucine’s side chain, enabling binding to Sestrin2, a leucine sensor regulating mTORC1. To assess this:
- Molecular docking: Simulate interactions between the compound and Sestrin2 using software like AutoDock Vina.
- In vitro assays: Use HEK293T cells transfected with mTORC1 reporters (e.g., phosphorylated S6K1). Treat with varying concentrations (1–100 µM) and measure activity via Western blot.
- Control experiments: Include wild-type leucine and Sestrin2-knockout cells to validate specificity. Structural analogs (e.g., naphthyl derivatives) can clarify steric/electronic effects .
Q. How should researchers design experiments to resolve contradictions in reported enzymatic inhibition data involving this compound?
Methodological Answer: Address discrepancies through:
- Replication: Repeat assays under identical conditions (pH, temperature, substrate concentration).
- Variable standardization: Use fluorogenic substrates (e.g., L-Leucine 7-amido-4-methylcoumarin hydrochloride) to ensure consistent detection of aminopeptidase activity.
- Data triangulation: Cross-validate results with orthogonal methods (e.g., isothermal titration calorimetry for binding affinity).
- Statistical analysis: Apply ANOVA or Bayesian inference to assess variability significance. Publish raw datasets and detailed protocols to enhance reproducibility .
Q. What strategies can be employed to investigate the compound’s pharmacokinetics in vivo while minimizing off-target effects?
Methodological Answer:
- Radiolabeling: Synthesize a ¹⁴C-labeled analog for tracking distribution via autoradiography or liquid scintillation counting.
- Tissue-specific analysis: Use microdialysis probes in target organs (e.g., brain, liver) to measure concentration-time profiles.
- Metabolite profiling: Employ LC-MS/MS to identify major metabolites and assess stability.
- Control cohorts: Compare with leucine-only groups to differentiate mTORC1-specific effects from general amino acid responses. Dose-response studies (oral vs. intravenous) clarify bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
